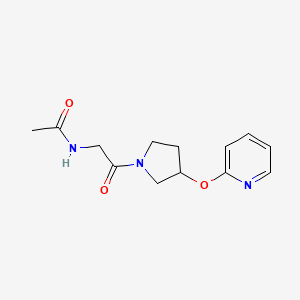

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-10(17)15-8-13(18)16-7-5-11(9-16)19-12-4-2-3-6-14-12/h2-4,6,11H,5,7-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMYQTIMPSJLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing a range of biological processes.

Mode of Action

These interactions can lead to conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.

Result of Action

Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biological Activity

N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H17N3O3

- Molecular Weight: 263.297 g/mol

- Purity: Typically 95% .

The compound features a pyridine ring, a pyrrolidine moiety, and an acetamide functional group, which contribute to its biological activity.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. The interaction of the pyridine moiety with nucleotide-binding sites could inhibit enzymes critical for viral replication or other biological pathways. This mechanism is common among heterocyclic compounds in medicinal chemistry .

Receptor Modulation

This compound might modulate receptor activity, influencing various signaling pathways. The structural components can interact with specific receptors, potentially leading to therapeutic effects in conditions such as inflammation or cancer .

The proposed mechanism of action for this compound involves:

- Binding to Enzymes: The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.

- Modulation of Receptors: It may alter receptor conformation or availability, affecting downstream signaling cascades.

- Antiviral Mechanisms: Similar compounds have demonstrated the ability to interfere with viral entry or replication processes, suggesting that this compound could exhibit analogous effects .

Research Findings and Case Studies

Several studies have explored compounds with similar structures, providing insights into the potential biological activities of this compound:

Comparison with Similar Compounds

Structural and Functional Insights

- Heterocyclic Influence: The pyridin-2-yloxy group in the target compound may enhance binding to receptors or enzymes compared to simpler analogs like 2-(2-oxopyrrolidin-1-yl)acetamide . Pyridine’s aromaticity and basicity could improve solubility or target engagement relative to non-aromatic systems.

- Substituent Effects : The fluorophenyl group in the pyridazine analog introduces hydrophobicity and electronic effects, which may alter pharmacokinetics. In contrast, the target compound’s pyrrolidine-pyridine linkage offers conformational flexibility.

- Biological Activity: SzR-109 , a quinoline derivative, demonstrates immunomodulatory effects, suggesting that the target compound’s pyridine-pyrrolidine scaffold might similarly interact with immune cells. However, the absence of a quinoline core could limit direct comparability.

Physicochemical and Toxicological Properties

- Melting Point : Simpler analogs like 2-(2-oxopyrrolidin-1-yl)acetamide melt at 151–152.5°C , while the target compound’s bulkier structure may increase this value.

- Toxicity : The H302 (harmful if swallowed) and H317 (skin sensitization) warnings for 2-(2-oxopyrrolidin-1-yl)acetamide suggest that the target compound may require similar handling precautions, though substituents could mitigate or exacerbate risks.

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC. Expect hydrolysis of the acetamide group in strong acids .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C predicted) .

- Light Sensitivity : Store under UV light (254 nm) and assess photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.